2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide features a quinoline core substituted with an ethoxy group at position 6, a 4-methylbenzenesulfonyl moiety at position 3, and an acetamide side chain linked to a 4-methylphenyl group. This structure combines sulfonamide and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-11-14-24-23(15-21)27(31)25(35(32,33)22-12-7-19(3)8-13-22)16-29(24)17-26(30)28-20-9-5-18(2)6-10-20/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASISVPARCOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an ethoxy group, a tosyl group, and an acetamide moiety, contributing to its unique chemical reactivity and biological profile. The IUPAC name and molecular details are as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
| Molecular Formula | C27H26N2O5S |
| Molecular Weight | 478.56 g/mol |
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study demonstrated that it possesses a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induces apoptosis in these cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
A notable study reported that the compound exhibited an IC50 value in the low micromolar range against these cancer cell lines, indicating potent cytotoxicity .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell survival.
- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells, leading to apoptosis through reactive oxygen species (ROS) generation .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against glioblastoma multiforme (GBM). The results indicated that treatment with the compound resulted in significant tumor reduction in animal models compared to control groups. The study highlighted the importance of dosage optimization to maximize therapeutic effects while minimizing toxicity .
Antimicrobial Activity Assessment
In another research effort, the antimicrobial activity was assessed using a panel of pathogenic bacteria. The compound showed broad-spectrum activity with notable efficacy against multidrug-resistant strains. This finding suggests its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a family of quinoline-based acetamides with sulfonyl substitutions. Key analogs include:
Key Observations:
Sulfonyl Group (R1):
- The 4-methylbenzenesulfonyl group in the target compound may enhance lipophilicity compared to the unsubstituted phenyl (CAS: 866590-95-6) or electron-withdrawing 4-chlorophenyl (CAS: 866725-41-9). This could influence membrane permeability and target binding .
- Hydrogen bonding involving the sulfonyl group (as seen in ) may improve crystal packing or solubility .
Acetamide Phenyl (R2):
- The 4-methylphenyl substituent in the target compound likely increases steric bulk compared to 3-methylphenyl (CAS: 866725-41-9) or 4-chlorophenyl (CAS: 866590-95-6). Para-substitutions often optimize interactions with hydrophobic enzyme pockets .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis of complex acetamide derivatives typically involves multi-step reactions, such as coupling of quinoline precursors with sulfonyl and acetamide groups. A common approach is to use amidation reactions under inert conditions, followed by column chromatography for purification (≥98% purity) . For intermediates like the 4-oxo-1,4-dihydroquinoline core, microwave-assisted synthesis can enhance yield and reduce reaction time . Post-synthesis, techniques like recrystallization (using ethanol/water mixtures) and HPLC (C18 columns, acetonitrile/water mobile phase) are critical for isolating the target compound .
Q. How should researchers characterize this compound’s structural integrity and purity?
Combined spectroscopic and chromatographic methods are essential:
Q. What are the stability considerations for long-term storage?
The compound is stable as a crystalline solid at -20°C for ≥5 years, but hygroscopicity must be controlled using desiccants. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can predict degradation pathways, such as hydrolysis of the acetamide group .
Q. What safety protocols are mandatory during handling?
Follow OSHA and Chemical Hygiene Plan standards:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods to prevent inhalation of fine particles.
- Emergency procedures: Immediate rinsing for skin contact (15 mins) and ethanol for spill neutralization .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interaction with biological targets?
Quantum mechanical calculations (DFT, B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking (AutoDock Vina) against proteins (e.g., kinases) identifies binding affinities, while MD simulations (GROMACS) assess conformational stability in aqueous environments .
Q. What experimental designs are effective for reaction optimization?
Use Design of Experiments (DoE) to minimize trial-and-error:
- Central Composite Design (CCD) for variables like temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity.
- Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 10 mol% Pd/C, DMF) to maximize yield .
Q. How should contradictory bioactivity data be resolved?
Example: Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation strategies:
- Standardize protocols (e.g., fixed ATP at 1 mM).
- Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
Q. What methodologies are used to study its mechanism of action in enzyme inhibition?
Q. How can heterogeneous catalysis improve scalability?
Immobilized catalysts (e.g., silica-supported palladium) enhance recyclability and reduce metal leaching. For the sulfonylation step, a packed-bed reactor with 10% Pd/SiO2 achieves >90% conversion over 5 cycles .
Q. What advanced techniques analyze environmental degradation byproducts?
- HPLC-MS/MS (Q-TOF) with positive/negative ion modes identifies hydrolytic/oxidative degradation products.
- Ecotoxicity assays (Daphnia magna LC50) assess environmental impact of detected byproducts .
Methodological Tables
Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d6 | Confirm ethoxy (δ 1.3 ppm) and sulfonyl groups (δ 7.8 ppm) |
| HPLC-UV | C18 column, 70:30 ACN/H2O | Purity assessment (retention time: 8.2 mins) |
| ESI-TOF | Positive mode, m/z 523.6 | Molecular ion verification |
Table 2: DoE Variables for Reaction Optimization
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (Pd/C) | 5–15 mol% | 10 mol% |
| Solvent | DMF, THF, Toluene | DMF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
